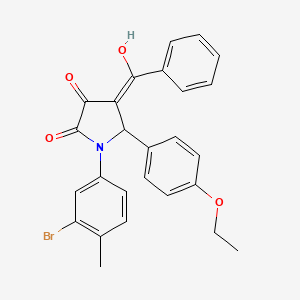![molecular formula C20H29N5O2 B4296824 ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate](/img/structure/B4296824.png)
ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate
Übersicht
Beschreibung
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in various scientific research studies. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate exerts its neuroprotective effects by modulating multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis. It activates the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been found to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate has several advantages for laboratory experiments. It is stable and can be easily synthesized in large quantities. It has low toxicity and is well-tolerated in animal models. However, this compound has some limitations in terms of its solubility and bioavailability. These issues can be addressed by formulating this compound with suitable excipients and delivery systems.
Zukünftige Richtungen
There are several future directions for the research on ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel formulations and delivery systems for this compound to improve its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to identify new targets for therapeutic intervention.
Conclusion:
This compound is a promising neuroprotective agent that has shown potential for the treatment of various neurological disorders. Its unique synthesis method and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand the therapeutic potential of this compound and to develop effective formulations for its clinical use.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
ethyl 2-[[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-4-16-11-9-10-15(3)18(16)25-19(22-23-24-25)20(12-7-6-8-13-20)21-14-17(26)27-5-2/h9-11,21H,4-8,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVSFWJZKZCYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NCC(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296741.png)
![8-(1-adamantylmethyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296743.png)
![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B4296751.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B4296758.png)

![2-imino-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4296762.png)
![3,5-bis[(1,3-benzoxazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4296771.png)
![ethyl (4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-ylidene)acetate](/img/structure/B4296779.png)
![{4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296795.png)

![1-(4-bromophenyl)-2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4296811.png)

![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(1,1-dimethylprop-2-yn-1-yl)cyclohexanamine](/img/structure/B4296827.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B4296829.png)
